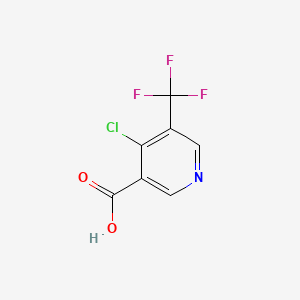

4-クロロ-5-(トリフルオロメチル)ニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-5-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative. This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the nicotinic acid ring. The molecular formula is C7H3ClF3NO2, and it has a molecular weight of 225.55 g/mol

科学的研究の応用

4-Chloro-5-(trifluoromethyl)nicotinic acid has several scientific research applications:

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is used in the synthesis of materials with specific electronic properties, leveraging the unique characteristics of the trifluoromethyl group.

作用機序

Target of Action

It is known to be a useful synthetic intermediate .

Mode of Action

It is known to be a precursor material for the preparation of other compounds with biological activity .

Biochemical Pathways

4-Chloro-5-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use as a precursor in the synthesis of other biologically active compounds suggests that it may have indirect effects on cellular processes .

Action Environment

The action of 4-Chloro-5-(trifluoromethyl)nicotinic acid may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its solubility in DMSO and methanol suggests that its action may be influenced by the solvent environment.

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-5-(trifluoromethyl)nicotinic acid is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Chloro-5-(trifluoromethyl)nicotinic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of 4-Chloro-5-(trifluoromethyl)nicotinic acid and its effects on activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

The synthesis of 4-Chloro-5-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis reactions. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The process involves the following steps :

Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 3-amino acrylonitrile.

Hydrolysis: The cyclized product is then hydrolyzed to yield 4-Chloro-5-(trifluoromethyl)nicotinic acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反応の分析

4-Chloro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Similar compounds include other trifluoromethyl-substituted nicotinic acids and pyridines, such as 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-(trifluoromethyl)nicotinic acid . Compared to these compounds, 4-Chloro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

生物活性

4-Chloro-5-(trifluoromethyl)nicotinic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

4-Chloro-5-(trifluoromethyl)nicotinic acid is characterized by the presence of a chloro group and a trifluoromethyl group attached to a nicotinic acid structure. These modifications significantly influence its chemical reactivity and biological interactions.

The biological effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid are primarily mediated through its role as a precursor in the synthesis of various biologically active compounds. It is known to interact with several enzymes and proteins, influencing cellular processes such as:

- Cell Signaling Pathways : The compound can modulate signaling pathways that are critical for cell survival and proliferation.

- Gene Expression : It may affect the expression of genes involved in metabolic pathways and cellular responses.

- Enzyme Inhibition : It acts as an inhibitor of HCV NS5B polymerase, showcasing its antiviral potential.

Biochemical Pathways

This compound participates in several biochemical pathways, including:

- Synthesis of Pyridine Carboxamides : It serves as a building block for synthesizing pyridine carboxamides, which exhibit significant biological activity against various targets.

- Metabolic Interactions : The trifluoromethyl group enhances metabolic stability, making it a valuable component in drug design .

Pharmacokinetics

4-Chloro-5-(trifluoromethyl)nicotinic acid is soluble in organic solvents like DMSO and methanol, which facilitates its use in laboratory experiments. Its pharmacokinetic profile remains under investigation, but studies indicate that its stability can be affected by environmental factors such as temperature.

Biological Activity

The biological activity of 4-Chloro-5-(trifluoromethyl)nicotinic acid has been explored through various studies:

In Vitro Studies

In vitro experiments have demonstrated that this compound can influence cell viability and apoptosis in cancer cell lines. The specific effects vary with concentration and exposure duration.

In Vivo Studies

Animal models have shown that different dosages can lead to varying biological responses. For instance, higher doses may enhance therapeutic effects but also increase toxicity.

Case Studies

- Antiviral Activity : Research indicated that 4-Chloro-5-(trifluoromethyl)nicotinic acid derivatives exhibited potent inhibition of HCV replication in vitro.

- Cancer Research : Studies have suggested that compounds derived from this nicotinic acid can inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

The biological activity of 4-Chloro-5-(trifluoromethyl)nicotinic acid can be compared with other trifluoromethyl-substituted nicotinic acids. The presence of the trifluoromethyl group often correlates with enhanced biological potency due to improved lipophilicity and metabolic stability.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-5-(trifluoromethyl)nicotinic acid | Structure | Antiviral, anticancer |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Structure | Moderate antiviral |

| 4-Fluoro-nicotinic acid | Structure | Lower potency |

特性

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYKVXUPVYMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。